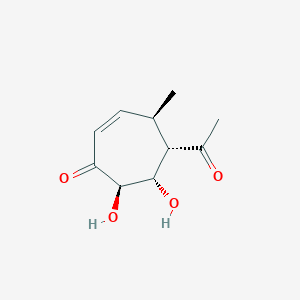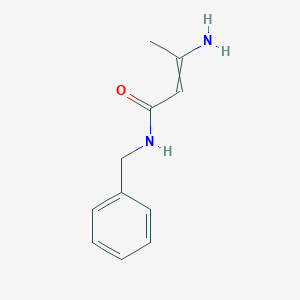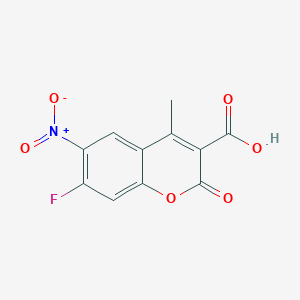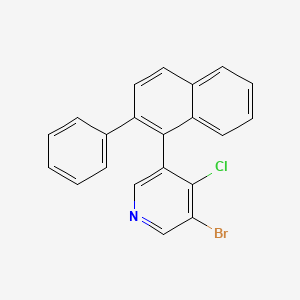![molecular formula C12H2Br6O B15167122 1,2,4,6,7,9-Hexabromodibenzo[b,d]furan CAS No. 617708-25-5](/img/structure/B15167122.png)
1,2,4,6,7,9-Hexabromodibenzo[b,d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,6,7,9-Hexabromodibenzo[b,d]furan is a brominated derivative of dibenzofuran, characterized by the presence of six bromine atoms attached to the dibenzofuran core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,6,7,9-Hexabromodibenzo[b,d]furan typically involves the bromination of dibenzofuran. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions often include the use of solvents like chloroform or carbon tetrachloride and catalysts such as iron or aluminum bromide to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is carefully monitored to prevent over-bromination and to ensure the selective formation of the desired hexabrominated product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4,6,7,9-Hexabromodibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzofurans, while oxidation and reduction can lead to the formation of different oxygenated or deoxygenated derivatives.
Applications De Recherche Scientifique
1,2,4,6,7,9-Hexabromodibenzo[b,d]furan has several scientific research applications:
Environmental Science: It is studied for its potential impact as a persistent organic pollutant and its behavior in the environment.
Materials Chemistry: The compound is used in the development of flame retardants and other materials with specific properties.
Biological Studies: Research is conducted to understand its effects on biological systems and its potential use in biomedical applications.
Industrial Applications: It is used in the synthesis of other complex organic compounds and materials.
Mécanisme D'action
The mechanism of action of 1,2,4,6,7,9-Hexabromodibenzo[b,d]furan involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can interact with biological molecules, potentially leading to disruption of normal cellular functions. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,7,8,9-Hexabromodibenzo[b,d]furan: Another hexabrominated derivative with bromine atoms at different positions.
1,2,3,4,7,8-Hexabromodibenzo[b,d]dioxin: A related compound with a similar structure but different functional groups.
Uniqueness
1,2,4,6,7,9-Hexabromodibenzo[b,d]furan is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired, such as in the development of flame retardants and other specialized materials.
Propriétés
Numéro CAS |
617708-25-5 |
|---|---|
Formule moléculaire |
C12H2Br6O |
Poids moléculaire |
641.6 g/mol |
Nom IUPAC |
1,2,4,6,7,9-hexabromodibenzofuran |
InChI |
InChI=1S/C12H2Br6O/c13-3-1-5(15)10(18)12-7(3)8-9(17)4(14)2-6(16)11(8)19-12/h1-2H |
Clé InChI |
MAFNSYBTQUTFJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(C(=C1Br)Br)OC3=C2C(=C(C=C3Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[N-(2-aminoethyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B15167047.png)
![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide](/img/structure/B15167051.png)


![N-[2-(3-ethoxyphenyl)ethyl]acetamide](/img/structure/B15167060.png)
![4-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene](/img/structure/B15167063.png)

![N,N'-[Sulfonyldi(4,1-phenylene)]bis[3-(trichlorogermyl)propanamide]](/img/structure/B15167084.png)

![2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15167098.png)


![N-(3-Acetylphenyl)-2-[(2,3-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B15167128.png)

